

Physicochemical & Structural Properties (Predicted)

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Compound of Interest

Compound Name: 5-Chlorothiazole-2-sulfonamide

Cat. No.: B068062

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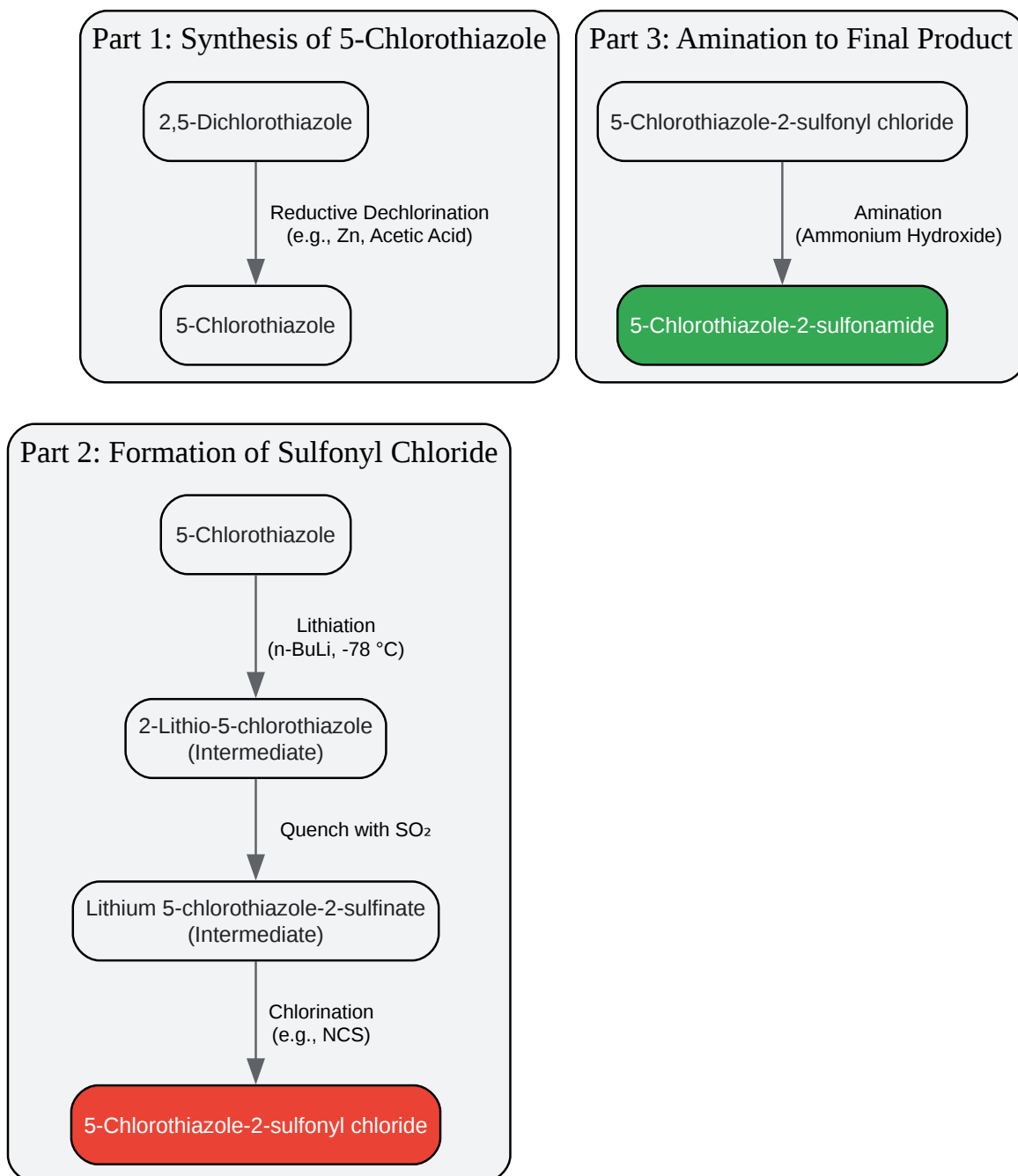
A precise experimental determination of the properties of **5-Chlorothiazole-2-sulfonamide** requires its successful synthesis and purification. However, we can predict key characteristics based on its constituent parts.

Property	Predicted Value	Rationale / Method
CAS Number	Not Assigned	Compound not found in major chemical registries.
Molecular Formula	C ₃ H ₃ ClN ₂ O ₂ S ₂	Based on structural composition.
Molecular Weight	198.66 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Typical for sulfonamide compounds.
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.	Based on the properties of similar sulfonamides and the hydrophobic nature of the chloro-thiazole ring.
Predicted XLogP3	~0.9	Estimated based on the value of Thiazole-2-sulfonamide (-0.1) and the known lipophilic contribution of a chlorine atom on an aromatic ring. [4]

Proposed Synthetic Strategy & Rationale

The direct sulfonation of 5-chlorothiazole is unlikely to yield the desired 2-sulfonamide isomer. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which is already occupied by chlorine.[\[5\]](#) The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation by a strong base.[\[5\]](#) Therefore, a regioselective synthesis is required, proceeding through the formation of the key intermediate, 5-chlorothiazole-2-sulfonyl chloride.

Our proposed workflow leverages a lithiation-sulfonylation-amination sequence, a robust method for functionalizing heterocyclic rings at specific positions.



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Caption: Proposed multi-step synthesis of **5-Chlorothiazole-2-sulfonamide**.

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous transformations.^[6] All procedures should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Chlorothiazole-2-sulfonyl Chloride

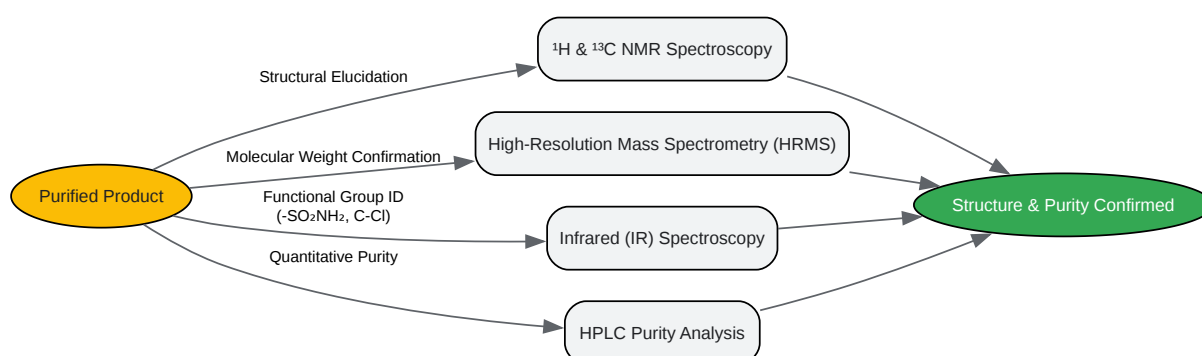
- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
- **Lithiation:** Slowly add 5-chlorothiazole (1.0 eq) to the cooled THF. Following this, add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
 - **Causality:** The C2 proton of the thiazole ring is the most acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms. The strong organolithium base selectively removes this proton, creating a nucleophilic C2 anion necessary for the next step.^[5]
- **Sulfonylation:** Bubble sulfur dioxide (SO₂) gas (approx. 1.5 eq) through the reaction mixture while maintaining the temperature at -78 °C. The reaction is typically exothermic and may require careful monitoring. Continue stirring for 1-2 hours until TLC or LC-MS analysis indicates the consumption of the lithiated intermediate.
- **Chlorination:** To the resulting suspension of the lithium sulfinic acid salt, add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
 - **Causality:** NCS is an effective and mild chlorinating agent that converts the sulfinic acid salt intermediate into the more reactive sulfonyl chloride.^[6]
- **Workup and Purification:** Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of 5-Chlorothiazole-2-sulfonamide

- **Reaction Setup:** Dissolve the purified 5-chlorothiazole-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as THF or dioxane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
- **Amination:** Add an excess of concentrated ammonium hydroxide (approx. 5-10 eq) dropwise to the cooled solution. A white precipitate should form immediately.
- **Reaction Completion:** Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the sulfonyl chloride starting material.
- **Workup and Purification:** Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, **5-Chlorothiazole-2-sulfonamide**.

Analytical Characterization Workflow

Confirmation of the successful synthesis and purity of the target compound would be achieved through a standard battery of analytical techniques.



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Caption: Standard workflow for analytical confirmation.

Potential Applications & Scientific Context

The structural features of **5-Chlorothiazole-2-sulfonamide** suggest several promising avenues for research and drug development.

- **Carbonic Anhydrase Inhibition:** The primary sulfonamide group ($-\text{SO}_2\text{NH}_2$) is a classic zinc-binding group, making this compound a prime candidate for inhibition of carbonic anhydrase (CA) isoforms. Many established diuretics, such as Chlorothiazide and Acetazolamide, function via this mechanism.^{[7][8][9]} Inhibition of specific CA isoforms is a therapeutic target for glaucoma, edema, and certain types of cancer.^[2]
- **Antimicrobial Agents:** The sulfonamide pharmacophore is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase in the bacterial folic acid synthesis pathway.^[10] The combination of a thiazole ring, itself present in many bioactive molecules, with a sulfonamide group could lead to novel antimicrobial agents.^[2]
- **Kinase Inhibition & Other Targets:** The thiazole scaffold is a privileged structure found in numerous kinase inhibitors and other targeted therapies. This compound could serve as a valuable building block or fragment for developing inhibitors of various signaling pathways implicated in oncology and inflammatory diseases.

Safety & Handling

While specific toxicology data for **5-Chlorothiazole-2-sulfonamide** is unavailable, a conservative approach to handling is mandated based on data from analogous compounds like 1,3-Thiazole-2-sulfonamide.^[4]

- **Hazard Statements:**
 - Harmful if swallowed.^[4]
 - Causes skin irritation.^[4]
 - Causes serious eye irritation.^[4]

- May cause respiratory irritation.[\[4\]](#)
- Precautionary Measures:
 - Handle only in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.

Conclusion

5-Chlorothiazole-2-sulfonamide represents a compelling target for synthetic and medicinal chemistry. While not a commercially cataloged compound, this guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed protocols are based on reliable and well-documented chemical transformations, offering a clear path for researchers to produce and investigate this promising molecule. Its structural similarity to proven therapeutic agents suggests that further exploration could unlock new possibilities in the treatment of a range of human diseases.

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